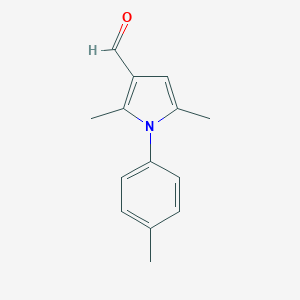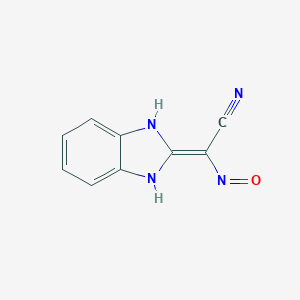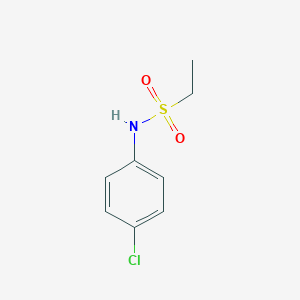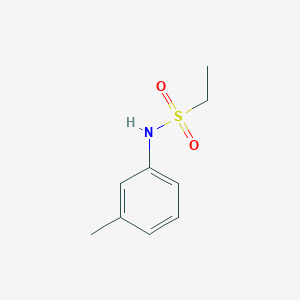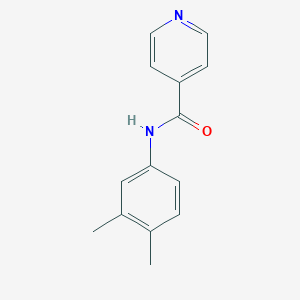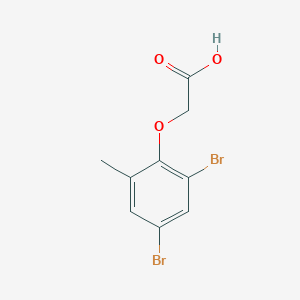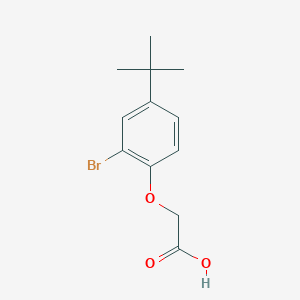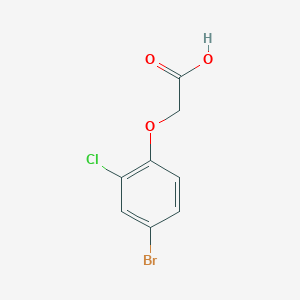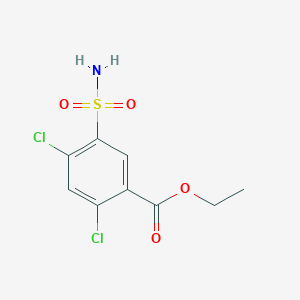
1-(2,6-Dichlorophenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound with the linear formula C10H5Cl2NO2 . It is also known by its CAS Number: 6637-47-4 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string ClC(C=C1)=C(C=C1Cl)N(C2=O)C(C=C2)=O . The InChI representation is 1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Mecanismo De Acción
Target of Action
The primary target of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione, also known as Diclofenac, is the enzyme cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-1 and -2, thereby reducing the production of PGs . This inhibition leads to a decrease in inflammation and pain signaling, making Diclofenac an effective non-steroidal anti-inflammatory drug (NSAID) .
Biochemical Pathways
The inhibition of COX-1 and -2 by Diclofenac disrupts the synthesis of PGs, affecting the biochemical pathways involved in inflammation and pain signaling . The downstream effects include reduced inflammation and alleviation of pain .
Pharmacokinetics
When administered orally, the absorption of Diclofenac is rapid and complete . It binds extensively to plasma albumin . Diclofenac is metabolized to glucoroconjugated and sulphate metabolites, which are excreted in urine . Very little of the drug is eliminated unchanged .
Result of Action
The result of Diclofenac’s action is the reduction of inflammation and pain. By inhibiting the production of PGs, Diclofenac can alleviate the symptoms of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The efficacy and stability of Diclofenac can be influenced by various environmental factors. For instance, the degradation efficiency of Diclofenac is higher under acidic conditions than in neutral and alkaline media .
Direcciones Futuras
The future directions for research on 1-(2,6-Dichlorophenyl)pyrrole-2,5-dione and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, 1H-pyrrole-2,5-dione-based small molecules have shown potential in improving the efficacy of mesenchymal stem cell-based cell therapy for vascular diseases .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione is not well defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently available .
Transport and Distribution
The transport and distribution of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione within cells and tissues are not well characterized. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSRCNQHUNISD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190504 |
Source


|
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37010-56-3 |
Source


|
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)

